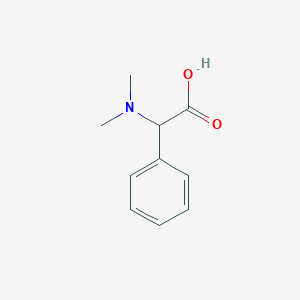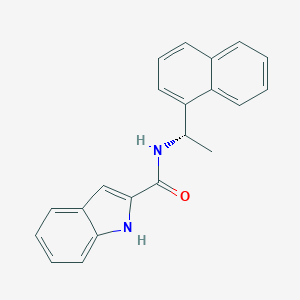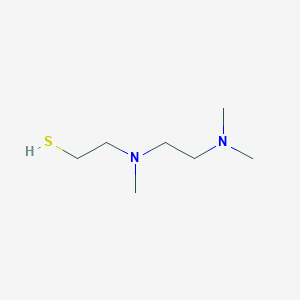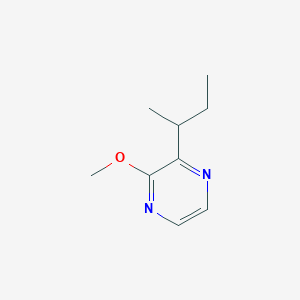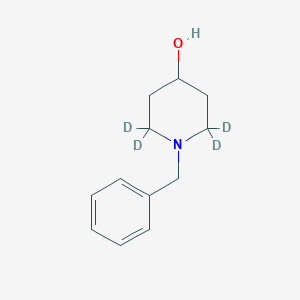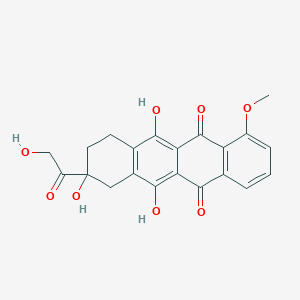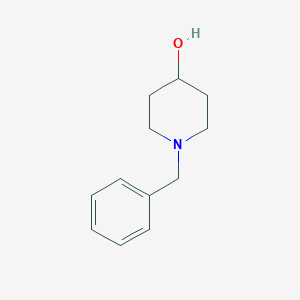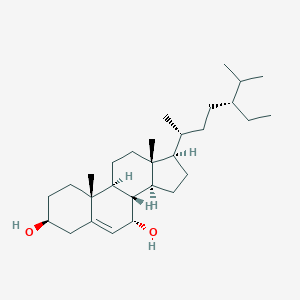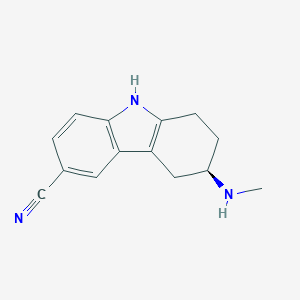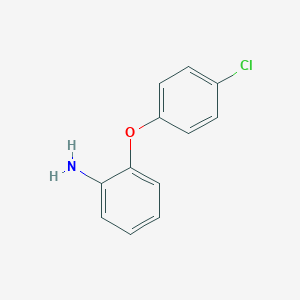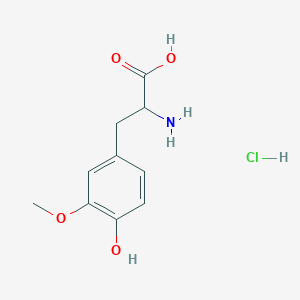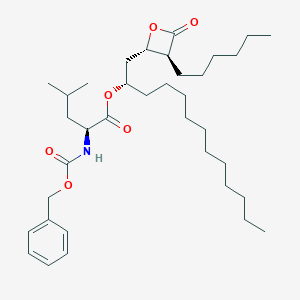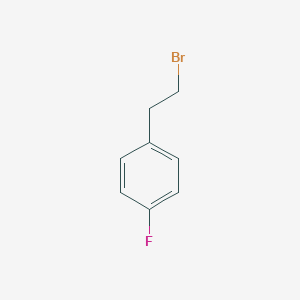
1-(2-Bromoethyl)-4-fluorobenzene
Overview
Description
1-(2-Bromoethyl)-4-fluorobenzene is an organic compound that belongs to the class of aryl halides It consists of a benzene ring substituted with a bromine atom on an ethyl chain and a fluorine atom on the para position relative to the ethyl chain
Mechanism of Action
Target of Action
Similar compounds such as (2-bromoethyl) (2-‘formyl-4’-aminophenyl) acetate have been found to target chymotrypsin-like elastase family member 1 . This enzyme plays a crucial role in various biological processes, including inflammation and digestion .
Mode of Action
For instance, a similar compound, 2-(2-Bromoethyl)-1,3-dioxolane, undergoes copper-catalyzed borylation, which could potentially affect its interaction with its targets .
Biochemical Pathways
For example, a compound named OATD-02, which is a potent arginase inhibitor, has been found to affect tumor immune suppression and tumor cell growth .
Pharmacokinetics
Similar brominated compounds have been found to exhibit high systemic clearance and large volume of distribution .
Biochemical Analysis
Biochemical Properties
In the realm of biochemical reactions, 1-(2-Bromoethyl)-4-fluorobenzene plays a crucial role, particularly in the creation of antimicrobial agents . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been used as a reactant to synthesize small β-peptidomimetics, molecular structures mimicking the function of natural peptides . These interactions are facilitated by its unique chemical structure, which allows it to participate in a broad spectrum of organic reactions .
Cellular Effects
It is known that it influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
It is known that it serves as a valuable tool in organic chemistry and pharmaceutical research due to its balanced reactivity and stability .
Preparation Methods
1-(2-Bromoethyl)-4-fluorobenzene can be synthesized through several methods. One common synthetic route involves the bromination of 4-fluorotoluene followed by the substitution of the methyl group with an ethyl group. The reaction conditions typically include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as carbon tetrachloride (CCl4) or acetonitrile. The reaction is usually carried out under reflux conditions to ensure complete bromination.
Industrial production methods may involve the use of more efficient and scalable processes, such as continuous flow reactors, to achieve higher yields and purity. These methods often optimize reaction conditions, including temperature, pressure, and the use of catalysts, to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
1-(2-Bromoethyl)-4-fluorobenzene undergoes various chemical reactions, including:
-
Nucleophilic Substitution Reactions: : The bromine atom in this compound can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, to form new compounds. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and primary or secondary amines.
-
Oxidation Reactions: : The ethyl chain can be oxidized to form carboxylic acids or aldehydes. Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are typically used for these reactions.
-
Reduction Reactions: : The compound can undergo reduction reactions to form the corresponding ethylbenzene derivative. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
-
Coupling Reactions: : this compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds. These reactions typically involve the use of palladium catalysts and boronic acids or esters.
Scientific Research Applications
1-(2-Bromoethyl)-4-fluorobenzene has several scientific research applications, including:
-
Organic Synthesis: : It serves as a building block for the synthesis of more complex organic molecules
-
Pharmaceutical Research: : The compound is used in the synthesis of potential pharmaceutical agents, including antimicrobial and anticancer compounds. Its ability to undergo various chemical reactions makes it a versatile intermediate in drug development.
-
Material Science: : this compound is used in the development of new materials, such as polymers and liquid crystals, due to its unique electronic properties.
Comparison with Similar Compounds
1-(2-Bromoethyl)-4-fluorobenzene can be compared to other similar compounds, such as:
-
1-(2-Bromoethyl)benzene: : This compound lacks the fluorine atom on the benzene ring, resulting in different chemical properties and reactivity.
-
1-(2-Chloroethyl)-4-fluorobenzene: : The chlorine atom in place of the bromine atom results in different reactivity and chemical properties.
-
1-(2-Bromoethyl)-4-chlorobenzene: : The presence of both bromine and chlorine atoms on the benzene ring results in unique chemical properties and reactivity.
Properties
IUPAC Name |
1-(2-bromoethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrF/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLRUNCJXOVYWDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50341450 | |
| Record name | 1-(2-Bromoethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
332-42-3 | |
| Record name | 1-(2-Bromoethyl)-4-fluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50341450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluorophenethyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
